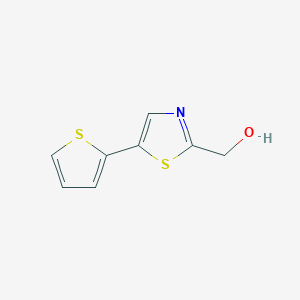
5-(2-Thienyl)-2-thiazolylmethanol
Cat. No. B8324921
M. Wt: 197.3 g/mol
InChI Key: UQNDCPZIIXMSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06211215B1
Procedure details


In substantially the same manner as in Reference Example 111, ethyl 5-(2-thienyl)-2-thiazolecarboxylate was subjected to reduction with sodium borohydride to obtain 5-(2-thienyl)-2-thiazolylmethanol. The yield was 74%. Recrystallization from ethyl acetate-hexane gave pale yellow prisms, mp 67-68° C.
Name
ethyl 5-(2-thienyl)-2-thiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
74%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:10][C:9]([C:11](OCC)=[O:12])=[N:8][CH:7]=1.[BH4-].[Na+]>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:10][C:9]([CH2:11][OH:12])=[N:8][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
ethyl 5-(2-thienyl)-2-thiazolecarboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C1=CN=C(S1)C(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1)C1=CN=C(S1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
